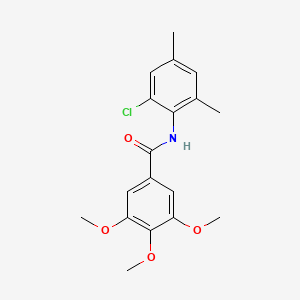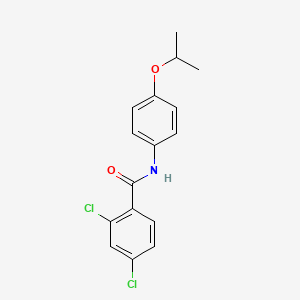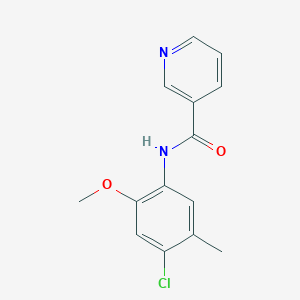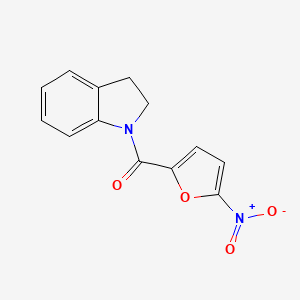
4-(2-chlorophenyl)-2-mercapto-6-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 4-(2-chlorophenyl)-2-mercapto-6-phenylnicotinonitrile involves cyclization reactions and characterization techniques like FT-IR, UV–Vis, 1H NMR, and X-ray diffraction. For example, Suwunwong et al. (2013) synthesized a similar compound through cyclization of a chalcone derivative and malononitrile, demonstrating the method's effectiveness in creating complex nitriles with specific functional groups (Suwunwong, Chantrapromma, & Fun, 2013).
Molecular Structure Analysis
The molecular structure of closely related compounds is often analyzed through single crystal X-ray diffraction, revealing detailed information about crystallography and bonding. For instance, the study by Hosseinzadeh et al. (2021) on a closely related compound showed how density functional theory (DFT) and X-ray diffraction can be used to understand the structural and chemical properties of such nitriles (Hosseinzadeh et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-chlorophenyl)-2-mercapto-6-phenylnicotinonitrile derivatives have been studied, including their synthesis routes and reactivity towards other chemicals. Abdelhamid et al. (2017) explored the alkylation of mercaptonicotinonitriles, highlighting the synthetic utility of these compounds for creating novel bis- and poly(pyridines) and pyrimidines (Abd El-Fatah et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability and fluorescence, are critical for applications in materials science. Suwunwong et al. (2013) found that their synthesized compound shows high thermal stability up to 300°C and emits strong blue fluorescence, indicative of potential for use in optical materials (Suwunwong et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-(2-chlorophenyl)-2-mercapto-6-phenylnicotinonitrile and its derivatives, including reactivity and potential for forming complexes with metals or other organic compounds, are an area of ongoing research. The study on the reactivity of the 4-aminophenyl cation by Guizzardi et al. (2001) provides insights into the electrophilic properties of related compounds and their potential for forming novel organic materials (Guizzardi et al., 2001).
属性
IUPAC Name |
4-(2-chlorophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-9-5-4-8-13(16)14-10-17(12-6-2-1-3-7-12)21-18(22)15(14)11-20/h1-10H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLJNUEENJDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-mercapto-6-phenylnicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5637720.png)
![N-(4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)acetamide](/img/structure/B5637728.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5637730.png)

![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)

![2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637762.png)


![8-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5637781.png)


![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide](/img/structure/B5637813.png)